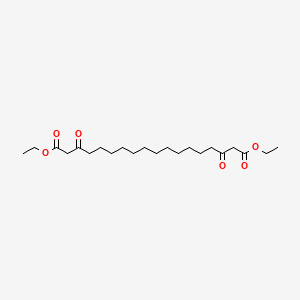![molecular formula C26H27NO3S B14234210 (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid CAS No. 492464-46-7](/img/structure/B14234210.png)
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid is a complex organic compound with a unique structure that includes a tritylsulfanyl group and an amino acid backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tritylsulfanyl group and the coupling of this group with the amino acid backbone. Common reagents used in these reactions include trityl chloride, thiol compounds, and amino acid derivatives. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The tritylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the tritylsulfanyl group or other functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at the tritylsulfanyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, alcohols). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tritylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can produce a variety of derivatives with different functional groups.
科学的研究の応用
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein modifications.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The tritylsulfanyl group can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The pathways involved may include enzyme inhibition, protein modification, or signal transduction, depending on the specific application.
類似化合物との比較
Similar Compounds
- (2S)-3-methyl-2-[(2-benzylsulfanylacetyl)amino]butanoic acid
- (2S)-3-methyl-2-[(2-phenylsulfanylacetyl)amino]butanoic acid
- (2S)-3-methyl-2-[(2-methylsulfanylacetyl)amino]butanoic acid
Uniqueness
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid is unique due to the presence of the tritylsulfanyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s stability, reactivity, and interactions with biological targets, making it a valuable tool in various research applications.
特性
CAS番号 |
492464-46-7 |
|---|---|
分子式 |
C26H27NO3S |
分子量 |
433.6 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoic acid |
InChI |
InChI=1S/C26H27NO3S/c1-19(2)24(25(29)30)27-23(28)18-31-26(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17,19,24H,18H2,1-2H3,(H,27,28)(H,29,30)/t24-/m0/s1 |
InChIキー |
GLDCJROLKXVMOY-DEOSSOPVSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,2,3,4,6,7,9-Heptabromodibenzo[b,d]furan](/img/structure/B14234129.png)

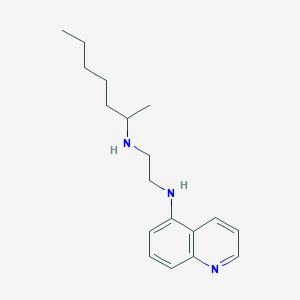
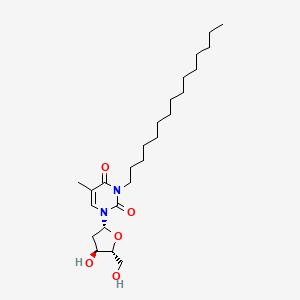
![[6-Methyl-3-(propan-2-ylidene)hepta-1,6-dien-4-yn-1-yl]benzene](/img/structure/B14234156.png)
![9-Chloro-6-hydroxy-4-methylpyridazino[4,5-c]quinolin-5-one](/img/structure/B14234162.png)
![11-[(Oxan-2-yl)oxy]undec-1-en-6-yn-5-ol](/img/structure/B14234174.png)
![2,4-Thiazolidinedione, 5-[(3,5-dimethoxyphenyl)methylene]-](/img/structure/B14234184.png)
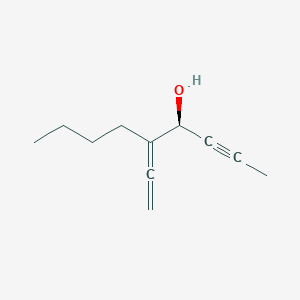


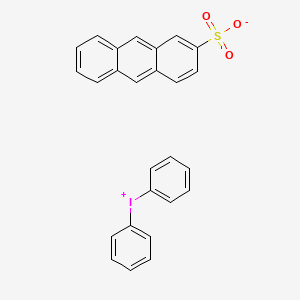
![2-[(Oxan-2-yl)oxy]pyridine](/img/structure/B14234217.png)
